
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol is a chemical compound with a complex structure that includes a sulfanyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol typically involves the use of Grignard reagents. One common method is the reaction of benzylacetone with methyl magnesium chloride, which results in the formation of the desired alcohol . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent the reaction from being quenched by moisture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-phenyl-2-butanol: A tertiary alcohol with a similar structure but without the sulfanyl group.
4-phenyl-2-hydroxy-2-methylbutane: Another related compound with a hydroxyl group and a phenyl ring.
Uniqueness
The presence of the sulfanyl group in (2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol distinguishes it from other similar compounds. This functional group imparts unique chemical properties and potential biological activities that are not observed in its analogs .
Propriétés
Numéro CAS |
477761-28-7 |
|---|---|
Formule moléculaire |
C13H20OS |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
(2S)-3,3-dimethyl-1-(4-methylphenyl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C13H20OS/c1-10-5-7-11(8-6-10)15-9-12(14)13(2,3)4/h5-8,12,14H,9H2,1-4H3/t12-/m1/s1 |
Clé InChI |
FYZLPVAXMZYHPN-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC[C@H](C(C)(C)C)O |
SMILES canonique |
CC1=CC=C(C=C1)SCC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)

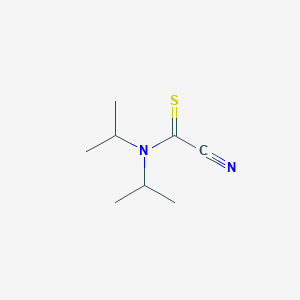

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
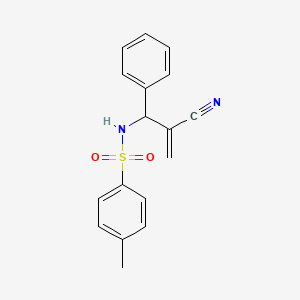
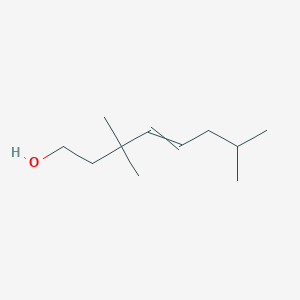
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)

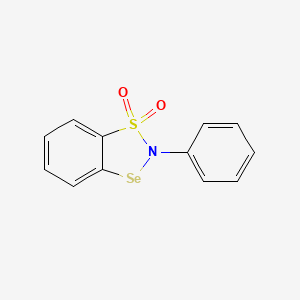
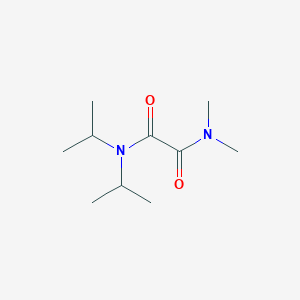

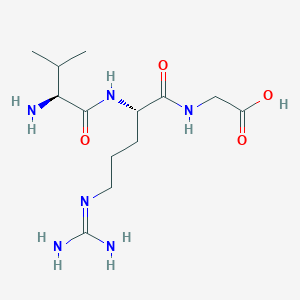
![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
